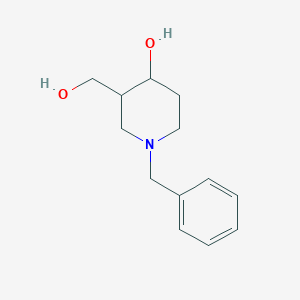

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Description

The exact mass of the compound 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKKQITUZVROHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394987 | |

| Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-46-4 | |

| Record name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-4-HYDROXY-3-PIPERIDINEMETHANOL FUMARATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol chemical structure

An In-depth Technical Guide to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Executive Summary: This guide provides a comprehensive technical overview of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of therapeutic agents, and understanding the synthesis, characterization, and properties of its complex derivatives is paramount for innovation. This document delineates the molecule's structural attributes, proposes a detailed, field-proven synthetic pathway, and outlines the analytical methodologies required for its structural elucidation and validation. By synthesizing information from established chemical principles and data on analogous structures, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel bioactive compounds.

Introduction to the Substituted Piperidine Scaffold

The N-benzyl piperidine motif is a prevalent structural feature in a multitude of approved pharmaceuticals and clinical candidates.[1] Its significance lies in its three-dimensional nature and structural flexibility, which medicinal chemists leverage to optimize the efficacy and physicochemical properties of drug candidates.[1] The piperidine ring can adopt various conformations, primarily a stable chair form, allowing for precise spatial orientation of substituents that can engage in critical interactions with biological targets. The N-benzyl group, in particular, can participate in cation-π interactions and serves as a versatile anchor for modifying stereochemical and electronic properties.[1]

Overview of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS No. 886-46-4) is a disubstituted piperidinol that presents a unique combination of functional groups: a tertiary amine, a primary alcohol, and a secondary alcohol.[2] This trifunctional arrangement makes it a highly valuable and versatile building block, or scaffold, for constructing more complex molecules. The hydroxyl groups offer multiple points for further chemical modification, while the piperidine ring provides a robust framework for orienting these functionalities in three-dimensional space.

Chemical Structure and Properties

Molecular Architecture

The core of the molecule is a piperidine ring, N-substituted with a benzyl group. The ring is further substituted at the C3 position with a hydroxymethyl group (-CH₂OH) and at the C4 position with a hydroxyl group (-OH).

Caption: 2D structure of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.

Stereochemistry

The presence of chiral centers at positions C3 and C4 means the molecule can exist as multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry of the hydroxymethyl and hydroxyl groups (cis or trans) significantly impacts the molecule's overall shape and, consequently, its biological activity. The synthesis of specific stereoisomers often requires stereoselective synthetic methods or chiral resolution techniques.

Physicochemical Properties

The following table summarizes key physicochemical properties for 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.

| Property | Value | Source |

| CAS Number | 886-46-4 | Advanced ChemBlocks[2] |

| Molecular Formula | C₁₃H₁₉NO₂ | Advanced ChemBlocks[2] |

| Molecular Weight | 221.3 g/mol | Advanced ChemBlocks[2] |

| IUPAC Name | 1-benzyl-3-(hydroxymethyl)piperidin-4-ol | Advanced ChemBlocks[2] |

| Appearance | Solid (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, DCM; sparingly soluble in water (Predicted) | - |

Synthesis and Purification

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves a Dieckmann condensation to form the piperidine ring, followed by functional group manipulations. This approach offers control over the placement of substituents.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Pathway & Protocol

The synthesis begins with the formation of a key intermediate, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, via a Dieckmann condensation. This intermediate is then subjected to reduction steps to yield the final product. The choice of reducing agent is critical for controlling the stereochemical outcome.

Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate This step is analogous to the initial steps in well-established piperidone syntheses.[3][5]

-

Rationale: Benzylamine is reacted with two equivalents of an acrylate derivative in a Michael addition to form the acyclic diester precursor.

-

Protocol:

-

To a solution of benzylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude diester, which can be used in the next step without further purification.

-

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

Rationale: An intramolecular condensation of the diester, promoted by a strong base like sodium ethoxide, forms the β-keto ester piperidone ring. This is a classic and reliable method for forming six-membered rings.[3]

-

Protocol:

-

Dissolve the crude diester from Step 1 in anhydrous toluene.

-

Add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench by carefully adding dilute hydrochloric acid to neutralize the base.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester. Purify by column chromatography.

-

Step 3: Reduction to 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

-

Rationale: This is a two-fold reduction of both the ketone at C4 and the ester at C3. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce both functional groups simultaneously.[6] The stereoselectivity of the ketone reduction can be influenced by the steric bulk of the adjacent ester group.

-

Protocol:

-

Prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Add a solution of the β-keto ester from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification and Isolation

The final compound is purified using column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating the product from any remaining starting materials or byproducts.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. While experimental data for the target molecule is sparse, expected outcomes can be reliably predicted based on data from structurally similar compounds like 1-benzyl-4-hydroxypiperidine.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex. Key signals would include:

-

A multiplet between 7.2-7.4 ppm for the aromatic protons of the benzyl group.

-

A singlet around 3.5 ppm for the benzylic methylene (-CH₂-Ph) protons.

-

A series of multiplets in the 1.5-3.0 ppm range corresponding to the piperidine ring protons.

-

Distinct signals for the protons on the carbon bearing the hydroxyl group (C4-H) and the hydroxymethyl group (-CH₂OH).

-

Broad singlets for the two hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: Expected signals would include:

-

Aromatic carbons in the 127-138 ppm region.

-

The benzylic carbon around 63 ppm.

-

Piperidine ring carbons between 30-70 ppm. The carbons attached to the oxygen atoms (C3, C4, and the hydroxymethyl carbon) will be the most downfield in this region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations from the two hydroxyl groups.

-

C-H stretching vibrations from the aromatic and aliphatic portions will appear around 2800-3100 cm⁻¹.

-

C-O stretching vibrations will be visible in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 221.

-

Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragmentation would be the loss of water or the hydroxymethyl group.

Summary of Expected Analytical Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (~7.3 ppm), Benzylic CH₂ (~3.5 ppm), Piperidine CH/CH₂ (1.5-3.0 ppm), OH (broad) |

| ¹³C NMR | Aromatic C (127-138 ppm), Benzylic C (~63 ppm), Piperidine C (30-70 ppm) |

| IR (cm⁻¹) | 3200-3500 (Broad, O-H), 2800-3100 (C-H), 1050-1150 (C-O) |

| MS (m/z) | 221 [M⁺], 91 [C₇H₇]⁺ |

Applications in Drug Discovery and Development

Role as a Versatile Chemical Building Block

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is an ideal starting point for creating libraries of more complex molecules for high-throughput screening. The two distinct hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of a wide range of pharmacophores. Furthermore, the N-benzyl group can be readily removed via catalytic hydrogenation, revealing a secondary amine that can be further derivatized.[5] This flexibility is highly desirable in the iterative process of lead optimization in drug discovery.

Potential as a Scaffold for Bioactive Molecules

The 3,4-disubstituted piperidine motif is found in numerous bioactive compounds. The specific arrangement of hydrogen bond donors (the two OH groups) and the hydrophobic benzyl group provides a pharmacophore that can be tailored to fit various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Its structural relationship to intermediates used in the synthesis of analgesics and neurological drugs suggests its potential utility in these therapeutic areas.[9][10]

Conclusion

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol represents a strategically important chemical entity for researchers in the pharmaceutical sciences. Its synthesis, while requiring careful execution of classic organic reactions, is achievable through established methods. The molecule's rich functionality and stereochemical complexity make it a powerful scaffold for the development of novel therapeutics. The analytical techniques detailed herein provide a self-validating system to ensure the identity and purity of the synthesized compound, which is a critical prerequisite for its application in drug discovery pipelines. This guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this valuable building block.

References

-

ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Available at: [Link]

-

Fengchen Group. (n.d.). Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. Available at: [Link]

- Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-hydroxy-3-methylpiperidine. Available at: [Link]

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis. Available at: [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol IUPAC name

Topic: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol: IUPAC Nomenclature, Synthesis, and Stereochemical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS: 886-46-4) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine), neurokinin-1 (NK1) receptor antagonists, and menin-MLL inhibitors. Its structural complexity arises from two contiguous chiral centers at positions C3 and C4, necessitating precise IUPAC nomenclature and stereoselective synthetic strategies. This guide provides a definitive technical analysis of its nomenclature, a self-validating synthetic protocol via hydride reduction, and methods for stereochemical differentiation.

Chemical Identity & Nomenclature

IUPAC Name Construction

The systematic naming of this molecule follows the hierarchy of functional groups, where the alcohol (-ol) takes precedence over the amine and alkyl substituents.

-

Principal Group: Piperidin-4-ol (Hydroxyl at position 4).

-

Substituents:

-

Position 1 (Nitrogen): Benzyl group (

-benzyl).[1] -

Position 3: Hydroxymethyl group (

).

-

-

Numbering: The nitrogen atom is assigned position 1. Numbering proceeds towards the substituents to give them the lowest locants.

-

Alphabetizing: Benzyl precedes Hydroxymethyl.[2]

Full IUPAC Name: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[2]

Stereochemical Complexity

The molecule possesses two chiral centers at C3 and C4, yielding four possible stereoisomers (two enantiomeric pairs).

-

Cis-Isomers: The hydroxymethyl group (C3) and hydroxyl group (C4) are on the same face of the piperidine ring.

-

Descriptors:

and

-

-

Trans-Isomers: The groups are on opposite faces.

-

Descriptors:

and

-

Note on Conformational Analysis: In the trans-isomer, both bulky substituents can adopt a diequatorial orientation, making it thermodynamically more stable than the cis-isomer, which typically exists in an axial-equatorial conformation.

Figure 1: Stereochemical decision tree for 3,4-disubstituted piperidines.

Synthetic Protocol: Double Reduction Strategy

The most robust route to 1-benzyl-3-(hydroxymethyl)piperidin-4-ol involves the simultaneous reduction of the ketone and ester functionalities of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (also known as N-benzyl-3-carboethoxy-4-piperidone).

Reaction Mechanism

The precursor is a

-

The C4 ketone

Secondary alcohol ( -

The C3 ester

Primary alcohol (

Reagent Choice: Lithium Aluminum Hydride (

Validated Experimental Protocol

Safety Precaution:

Materials:

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq)[5]

- (2.5 - 3.0 eq)[6]

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) -

Rochelle’s Salt (Potassium sodium tartrate) for quenching

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.[7]

-

Slurry Formation: Suspend

(3.0 eq) in anhydrous THF at -

Addition: Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in THF. Add this solution dropwise to the

suspension over 30 minutes. Control exotherm to keep temp < 10°C. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (

C for THF) for 3–4 hours to ensure complete reduction of the ester. -

Quenching (Fieser Method): Cool to

C. Carefully add:-

mL water (where

- mL 15% NaOH solution.

- mL water.[6]

-

Alternative: Use saturated Rochelle’s salt solution and stir vigorously for 1 hour to break the aluminum emulsion.

-

mL water (where

-

Isolation: Filter the granular aluminum salts through a Celite pad. Wash the pad with THF.

-

Purification: Concentrate the filtrate in vacuo. The resulting oil is a mixture of cis and trans isomers. Separation can be achieved via flash column chromatography (Eluent: DCM/MeOH 95:5).

Figure 2: Synthetic workflow for the double reduction of the

Analytical Characterization

Distinguishing the cis and trans isomers is critical for downstream applications. NMR spectroscopy provides the most definitive structural proof.

Proton NMR ( NMR) Analysis

The coupling constant (

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Equatorial) |

| Conformation | H3 and H4 are both axial ( | H3 is axial, H4 is equatorial ( |

| Coupling Constant ( | Large (~8–11 Hz) | Small (~2–5 Hz) |

| C4-H Signal Appearance | Doublet of doublets (wide splitting) | Narrow multiplet or broad singlet |

| Thermodynamics | Major product (often >60%) | Minor product |

Note: The chemical shift of the benzylic protons (

Physical Properties

-

Molecular Weight: 221.30 g/mol

-

Appearance: Viscous oil (free base) or white solid (HCl salt).

-

Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base).

Applications in Drug Discovery

Paroxetine & SSRI Synthesis

This molecule is the direct de-fluorinated analog of the primary intermediate used to synthesize Paroxetine (Paxil). In the paroxetine route, the starting material is ethyl 1-benzyl-4-(4-fluorophenyl)-4-oxopiperidine-3-carboxylate. The protocol described above (reduction) yields the hydroxymethyl/alcohol scaffold which is subsequently cyclized to the 1,3-dioxodiane ring.

Menin-MLL Inhibitors

Recent research identifies 1-benzyl-3,4-disubstituted piperidines as key scaffolds for Menin inhibitors , a new class of drugs targeting acute leukemias with MLL rearrangements. The 3-hydroxymethyl group serves as a vector for attaching polar pharmacophores that interact with the Menin binding pocket.

NK1 Receptor Antagonists

The 3,4-disubstituted piperidine core mimics the spatial arrangement of Substance P residues, making this scaffold valuable in designing Neurokinin-1 antagonists for treating chemotherapy-induced nausea and vomiting (CINV).

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Synthetic Protocol (LiAlH4 Reduction): Brown, W. G. "Reductions by Lithium Aluminum Hydride." Organic Reactions, 1951, Vol 6. Link

- Stereochemical Assignment: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Foundational text for -value analysis in cyclohexyl systems).

-

Paroxetine Intermediate Synthesis: "Process for the preparation of paroxetine intermediate." World Intellectual Property Organization (WO), Patent WO2001025202A1. Link

-

Menin Inhibitor Applications: "1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry." ChemicalBook, 2024. Link

Sources

- 1. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 2. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

Pharmacological Profile of N-Benzylpiperidine Derivatives: A Technical Guide

Part 1: Executive Summary & Scaffold Analysis

The N-benzylpiperidine moiety represents a "privileged scaffold" in neuropharmacology. Originally popularized by Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s Disease (AD), this structural motif has evolved beyond simple enzymatic inhibition.[1]

Modern research positions N-benzylpiperidine derivatives as Multi-Target Directed Ligands (MTDLs) . Their pharmacological profile is defined by a unique ability to span the 20 Å gorge of the AChE enzyme while simultaneously engaging Sigma-1 receptors (σ1R) , modulating neuroinflammation, and inhibiting Monoamine Oxidase B (MAO-B).

This guide deconstructs the structure-activity relationships (SAR), details self-validating experimental protocols for their evaluation, and provides a roadmap for developing next-generation neurotherapeutics.

Part 2: Structural Pharmacology & SAR

The pharmacological potency of N-benzylpiperidine stems from its geometric and electronic complementarity to the AChE active site. The scaffold functions as a "molecular ruler," connecting the Catalytic Anionic Site (CAS) at the bottom of the enzyme gorge with the Peripheral Anionic Site (PAS) at the entrance.

The Pharmacophore Map

The following diagram illustrates the critical SAR zones required for dual-site binding and Sigma-1 affinity.

Figure 1: Pharmacophore map of N-benzylpiperidine derivatives highlighting key interaction sites within AChE and Sigma-1 receptors.

Key Structural Drivers

-

The Benzyl Moiety (CAS Anchor):

-

Function: Engages in

stacking interactions with Trp86 in the AChE catalytic site. -

Optimization: Substituents on the benzyl ring (e.g., 2-F, 3-OMe) modulate affinity. Electron-withdrawing groups can enhance

-stacking but may alter metabolic stability.

-

-

The Basic Nitrogen (The Pivot):

-

Function: At physiological pH, the piperidine nitrogen is protonated.[2] It forms a cation-

interaction with Phe330 and an ionic bond with Asp70 . -

Sigma-1 Relevance: This basic nitrogen is non-negotiable for Sigma-1 receptor affinity, acting as the electrostatic anchor in the receptor's binding pocket [1].

-

-

The Linker & Terminal Moiety (PAS Anchor):

-

Function: A linker (typically ethyl or propyl) connects the core to a second aromatic system (e.g., indanone in Donepezil, phthalimide, or indole).

-

MTDL Strategy: Modifying the terminal moiety allows for "hybrid" drugs. For example, replacing the indanone with a propargylamine group confers MAO-B inhibitory activity (e.g., compound ASS234) [2].

-

Part 3: Mechanistic Profile (Pharmacodynamics)

Dual AChE Inhibition

Unlike Tacrine (which binds only CAS), N-benzylpiperidine derivatives are dual binding site inhibitors .

-

Mechanism: They occupy the entire enzymatic gorge. The benzyl end blocks the catalytic triad (Ser203, His447, Glu334), while the distal end blocks the peripheral site, preventing amyloid-

(A

Sigma-1 Receptor Modulation

Recent studies confirm that N-benzylpiperidines are potent Sigma-1 agonists .

-

Therapeutic Value:

R activation promotes neuroprotection by regulating calcium homeostasis and reducing Endoplasmic Reticulum (ER) stress. This provides a disease-modifying potential distinct from symptomatic AChE inhibition [4].

Part 4: Experimental Protocols (Self-Validating Systems)

In Vitro Evaluation: The Modified Ellman Assay

Objective: Determine the IC

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.1).

-

Substrate: Acetylthiocholine Iodide (ATCh, 75 mM stock in water).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock in buffer containing 15 mg NaHCO

per 10 mL to facilitate dissolution). -

Enzyme: Electric eel AChE (500 U/mL stock, diluted to 0.1 U/mL working solution).

Protocol Workflow:

Figure 2: Step-by-step workflow for the modified Ellman Assay.

Data Analysis:

-

Calculate velocity (

) = Slope of Absorbance vs. Time.[3] -

Correct

by subtracting -

Calculate % Inhibition:

[3] -

Fit data to a sigmoidal dose-response curve to derive IC

.

In Silico Validation: Molecular Docking

Objective: Predict binding mode and affinity before synthesis. Software: AutoDock Vina or Gold. Self-Validation:

-

Redocking: Download the crystal structure of AChE complexed with Donepezil (PDB ID: 4EY7 ).

-

Remove the ligand and redock it.

-

Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, the docking protocol is invalid.

Part 5: Comparative Data Profile

The following table summarizes the pharmacological profile of Donepezil versus advanced N-benzylpiperidine hybrids (MTDLs).

| Compound Class | Representative | AChE IC | BChE IC | Mechanism Note | |

| Prototype | Donepezil | 5.7 - 12.0 | > 5000 | > 1000 | Highly selective AChE inhibitor. |

| Indole Hybrid | ASS234 | 130 | 1800 | N/A | Dual AChE/MAO-B inhibitor [2]. |

| Benzimidazole | Compound 15b | 390 | 5600 | N/A | Antioxidant + AChE inhibition [5]. |

| Sigma Hybrid | Compound 52 | 56 (MOR) | N/A | 11.0 | Dual |

Note: Data values are approximate means derived from referenced literature.

Part 6: References

-

Rui, M., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. Link

-

Bolea, I., et al. (2013). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Link

-

Cheung, J., et al. (2012).[5] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

-

Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) homeostasis, endoplasmic reticulum stress, and neuroprotection. Pharmacological Reviews. Link

-

BenchChem. (2025).[6][7] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. Link

-

Samadi, A., et al. (2011). Synthesis, pharmacological assessment, and molecular modeling of new donepezil-like hybrids as multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Link

Sources

- 1. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Stereochemistry of 3,4-Disubstituted Piperidines: A Technical Guide for Structural Optimization

The following technical guide is structured to provide actionable, high-level insights into the stereochemical manipulation of 3,4-disubstituted piperidines. It moves from fundamental conformational analysis to applied synthetic strategies, culminating in a validated protocol.

Part 1: Executive Technical Brief

The 3,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands and serotonin reuptake inhibitors (e.g., Paroxetine). However, its non-planar topography presents a distinct challenge: controlling the relative stereochemistry (cis vs. trans) while managing the conformational equilibrium.

For researchers, the critical realization is that synthetic routes often favor the kinetic product (cis), while thermodynamic stability favors the trans-diequatorial conformer. Mastering this switch is the key to scalable process chemistry.

Part 2: Conformational Analysis & Stereochemical Logic

The Chair Flip and Substituent Positioning

Unlike planar aromatics, the piperidine ring exists in a dynamic chair equilibrium. For a 3,4-disubstituted system, the relationship between substituents mimics 1,2-disubstituted cyclohexanes.

-

Trans-3,4-disubstitution: The substituents can exist as diequatorial (ee) or diaxial (aa) .

-

Thermodynamics: The diequatorial conformer is significantly more stable (

) due to the absence of 1,3-diaxial interactions. -

Implication: If you can equilibrate your product, you will funnel towards the trans-isomer.

-

-

Cis-3,4-disubstitution: The substituents exist as axial-equatorial (ae) or equatorial-axial (ea) .

-

Thermodynamics: These conformers possess higher energy due to at least one gauche interaction and one substituent residing in the sterically demanding axial position.

-

Analytical Validation: The NMR "Fingerprint"

Trust in stereochemical assignment relies on

| Stereochemistry | Conformation | H3-H4 Relationship | Coupling Constant ( |

| Trans | Diequatorial Substituents | Diaxial Protons | 10.0 – 12.0 Hz (Large) |

| Cis | Axial/Equatorial Substituents | Axial/Equatorial Protons | 2.0 – 5.0 Hz (Small) |

-

NOE (Nuclear Overhauser Effect): In the cis-isomer, a strong NOE correlation is observed between H3 and H4. In the trans-diequatorial isomer, H3 and H4 are anti-periplanar, showing minimal NOE, but strong correlations to their respective axial neighbors.

Part 3: Synthetic Strategies (Kinetic vs. Thermodynamic)

The synthesis of these scaffolds is a battle between kinetic delivery of hydride (or nucleophiles) and the thermodynamic settling of the ring.

Pathway A: Pyridine Reduction (Kinetic Control)

Catalytic hydrogenation of 3,4-disubstituted pyridines typically yields the cis-piperidine .

-

Mechanism: Hydrogen adds to the least hindered face of the planar pyridine ring. Once the first equivalent of hydrogen adds, the ring puckers, and subsequent additions occur from the same face to minimize steric clash.

-

Result: High cis-selectivity (often >9:1).

Pathway B: Epimerization (Thermodynamic Control)

To access the trans-isomer (often the bioactive target, as in Paroxetine), one must invert a stereocenter.

-

Mechanism: If the C3 substituent has an acidic

-proton (e.g., an ester or ketone), treatment with a base (NaOEt) generates an enolate. Reprotonation occurs to place the bulky group in the equatorial position. -

Result: Conversion of cis (kinetic)

trans (thermodynamic).

Visualization of Signaling Pathways

The following diagram illustrates the divergence between kinetic synthesis and thermodynamic equilibration.

Figure 1: Kinetic vs. Thermodynamic control in piperidine synthesis. Hydrogenation yields the cis-isomer, which can be epimerized to the stable trans-isomer.

Part 4: Detailed Experimental Protocol

Target: Synthesis of trans-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (Paroxetine Intermediate). Methodology: Reduction of Pyridine Precursor followed by Epimerization.[1][2]

Phase 1: Kinetic Reduction (Synthesis of cis-Intermediate)

-

Reagents: Dissolve 3-carbomethoxy-4-(4-fluorophenyl)pyridine (10 mmol) in glacial acetic acid (50 mL). Add

(Adams' catalyst, 5 mol%). -

Hydrogenation: Pressurize to 50 psi

in a Parr shaker. Agitate at RT for 12 hours.-

Why: Acidic media protonates the pyridine nitrogen, activating the ring toward reduction.

facilitates syn-addition.

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate. Neutralize with sat.

and extract with DCM. -

Checkpoint:

-NMR will show a coupling constant

Phase 2: Thermodynamic Epimerization (Inversion to trans)

-

Setup: Dissolve the crude cis-ester in dry toluene. Add NaOMe (1.5 equiv).

-

Reflux: Heat to reflux for 4 hours.

-

Reduction: Cool to

. Add -

Isolation: Quench with Fieser method (

, 15% NaOH, -

Validation:

-NMR of the final alcohol will show

Part 5: References

-

Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. ResearchGate. [Link]

-

Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control. Journal of Organic Chemistry. [Link][3]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry - A European Journal. [Link]

-

Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. Journal of the American Chemical Society. [Link][8]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Beyond the Flatland: Advanced Discovery and Synthesis of Novel Piperidine Scaffolds

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, anchoring blockbusters from Donepezil to Ibrutinib. However, the "low-hanging fruit" of simple monosubstituted piperidines has been thoroughly harvested. Modern drug discovery now demands novelty in vector space : highly substituted cores, spirocyclic rigidification, and precise C(sp³)-H functionalization.

This guide moves beyond traditional reductive amination.[1] It details the strategic integration of photoredox catalysis , C–H activation , and 3D-architectural design to access novel piperidine chemical space. We focus on methods that increase Fraction of sp³ (Fsp³) character—a proven metric for improving clinical success rates by enhancing solubility and reducing promiscuity.

Part 1: Strategic Rationale – The Escape from Flatland

Traditional medicinal chemistry often relies on sp²-rich (flat) scaffolds, which correlate with poor solubility and higher attrition rates. Novel piperidine scaffolds offer a remedy via "3D-dimensionality."[1][2][3]

The Fsp³ Advantage

Increasing the saturation of the piperidine core (e.g., via spiro-fusion or bridgehead substitution) disrupts planar stacking interactions, improving aqueous solubility while maintaining lipophilicity driven by the carbon count.

-

Vectorial Diversity: Unlike flat pyridines, 3D-piperidines project substituents into defined non-planar vectors, accessing unique pockets in GPCRs and kinases.

-

Metabolic Shunting: Substituents at the C2 and C4 positions (especially gem-dimethyl or spiro-cycles) can block metabolic soft spots (CYP450 oxidation), extending half-life (

).

Visualization: The Design Workflow

The following diagram illustrates the decision matrix for evolving a flat pyridine hit into a high-value 3D piperidine lead.

Figure 1: Strategic evolution from planar hits to 3D piperidine scaffolds, highlighting three primary synthetic pathways.

Part 2: Advanced Synthetic Methodologies

We prioritize methods that allow late-stage functionalization (LSF) . This enables the rapid generation of analogs from a common intermediate, a critical requirement for high-throughput SAR.

Photoredox -Amino C–H Arylation

This is the "workhorse" methodology for modern piperidine chemistry. It utilizes the innate hydridic character of the

-

Mechanism: Visible light excites an Iridium photocatalyst (

). The excited catalyst oxidizes a quinuclidine H-atom transfer (HAT) catalyst or the amine directly (via SET), generating an -

Utility: Installs aryl/heteroaryl groups at the C2 position of N-Boc piperidines without pre-functionalization.

Chemo-Enzymatic Synthesis (The 2024 Frontier)

A recent breakthrough involves combining biocatalytic C–H oxidation with radical cross-coupling .[3][4]

-

Workflow: An engineered P450 monooxygenase selectively oxidizes a specific C–H bond on the piperidine ring (remote from the nitrogen) to a ketone or alcohol. This "handle" is then engaged in Ni-catalyzed cross-coupling.[3]

-

Advantage: Accesses C3 and C4 positions with perfect regiocontrol, which are difficult to hit with chemical C–H activation.

Part 3: Protocol Deep Dive – Photoredox -Arylation

Objective: Synthesis of tert-butyl 2-(4-cyanophenyl)piperidine-1-carboxylate via direct C–H functionalization. Rationale: This protocol is self-validating because the color change (yellow to dark orange) and fluorescence quenching indicate active catalysis. It avoids toxic tin reagents and unstable organolithiums.

Reaction Scheme & Mechanism

Figure 2: Mechanistic cycle of photoredox

Step-by-Step Methodology

Reagents:

-

Substrate: N-Boc-piperidine (1.0 equiv, 1.0 mmol)

-

Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)

-

Catalyst:

(1.0 mol%) or -

HAT Reagent: Quinuclidine (10 mol%) - Optional but boosts yield

-

Base:

(1.5 equiv) or NaOAc -

Solvent: DMSO or DMA (degassed)

Protocol:

-

Setup (In Glovebox or under Argon):

-

To an 8 mL clear glass vial equipped with a magnetic stir bar, add the Iridium catalyst (10 mg), 1,4-dicyanobenzene (192 mg), and base.

-

Add N-Boc-piperidine (185 mg) and Quinuclidine (11 mg).

-

Add degassed DMSO (5 mL). Critical: Oxygen quenches the excited state. Sparge solvent with Argon for 15 mins prior to use.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Place the vial 2-3 cm away from a 34W Blue LED lamp (approx. 450 nm). A cooling fan is mandatory to maintain temp < 35°C; thermal background reactions cause decomposition.

-

Stir vigorously for 18–24 hours.

-

-

Workup:

-

Dilute the dark orange mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Wash the organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 15-20% EtOAc.

-

Self-Validation Check: The product should show a distinct UV spot.

NMR will show a new doublet/multiplet at the

-

Part 4: MedChem Optimization & SAR Data

When deploying these scaffolds, specific substitution patterns yield predictable biological shifts. The table below summarizes SAR trends for novel piperidine cores.

| Structural Modification | Target Effect (General) | ADME Impact | Synthetic Access |

| 2-Aryl (via Photoredox) | Increases potency (hydrophobic pocket) | Increases LogP; Potential CYP inhibition | |

| 3,3-Difluoro | Lowers pKa of amine; Bioisostere for C=O | Blocks metabolism at C3; Increases lipophilicity | Deoxofluorination / Building Block |

| 4-Spiro-oxetane | Reduces basicity; Adds polarity | High metabolic stability; Lowers LogP (Solubility) | Spirocyclization / Prince Reaction |

| 4-Spiro-indoline | Rigidifies pharmacophore | Restricts conformation (Entropy benefit) | Fischer Indole / Photoredox RCM |

Troubleshooting Common Failures

-

Low Yield in Photoredox:

-

Cause: Oxygen ingress.

-

Fix: Freeze-pump-thaw the reaction vessel 3 times.

-

-

Regioselectivity Issues (C2 vs C3):

-

Cause: Steric clash or electronic mismatch.

-

Fix: Use the Renata/Kawamata Chemo-enzymatic route for C3/C4 selectivity if C2 is blocked.

-

References

-

McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link

-

Choi, A., et al. (2024).[1] Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22, 1345-1350. Link

-

He, J., et al. (2024). Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.[3][4] Science, 386(6728), 1421.[4] Link[4]

-

Walker, M. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization.[5][6] Journal of the American Chemical Society, 142(18), 8194–8202. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

- 1. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. news-medical.net [news-medical.net]

- 4. sciencedaily.com [sciencedaily.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Piperidine Derivatives

Executive Summary: The Pharmacophore of Blockbusters

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. From the antidepressant Paroxetine (Paxil) to the BTK inhibitor Zanubrutinib , the chiral piperidine scaffold dictates potency, metabolic stability, and receptor selectivity. However, constructing this ring with high enantiomeric excess (ee) remains a significant synthetic challenge due to the difficulty in distinguishing between the chemically equivalent methylene groups adjacent to the nitrogen.

This guide moves beyond basic textbook methods, detailing three high-fidelity protocols for asymmetric piperidine synthesis:

-

Iridium-Catalyzed Asymmetric Hydrogenation: The industrial gold standard for reducing pyridines.

- -Lithiation/Substitution (Beak-Lee Type): The medicinal chemist’s tool for direct C–H functionalization.

-

Biocatalytic Imine Reduction: The sustainable, high-selectivity frontier.

Strategic Overview & Decision Matrix

Selecting the right method depends on your starting material and the substitution pattern required.

| Feature | Method A: Ir-Catalyzed Hydrogenation | Method B: Asymmetric | Method C: Biocatalytic (IRED) |

| Starting Material | Pyridines / Pyridinium Salts | Keto-acids / Cyclic Imines | |

| Primary Mechanism | Outer-sphere Hydride Transfer | Deprotonation / Electrophilic Trapping | Enzymatic Hydride Transfer |

| Stereocontrol | Ligand-controlled (e.g., SegPhos) | Ligand-controlled (Sparteine surrogates) | Enzyme-controlled (Active site) |

| Scalability | High (Kg to Ton scale) | Low to Medium (Cryogenic temps) | High (Aqueous/Fermentation) |

| Best For | 2-Aryl or 2-Alkyl piperidines | 2-substituted piperidines with complex electrophiles | Green synthesis, mild conditions |

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Basis: Zhou et al. (DICP) Application: Synthesis of 2-substituted piperidines from pyridines.

Direct hydrogenation of pyridines is difficult due to their aromatic stability and the poisoning effect of the basic nitrogen on metal catalysts. The solution is substrate activation via

Mechanism & Workflow

The reaction proceeds via an outer-sphere mechanism where the Iridium-hydride species transfers a hydride to the activated pyridinium ring.

Figure 1: Activation of pyridine prevents catalyst poisoning and facilitates hydride transfer.

Experimental Protocol

Target: (S)-1-Benzyl-2-phenylpiperidine

-

Catalyst Preparation:

-

In a glovebox, mix

(1.0 mol%) and

-

-

Substrate Loading:

-

Add 1-benzyl-2-phenylpyridinium bromide (1.0 equiv) to a high-pressure autoclave.

-

Add the catalyst solution. Solvent ratio: Toluene/DCM (1:1) is critical for solubility.

-

-

Hydrogenation:

-

Purge the autoclave with

three times. -

Pressurize to 600 psi (40 bar) .

-

Stir at 25-30°C for 24 hours. Note: Higher temperatures may erode ee.

-

-

Workup:

-

Release pressure carefully.

-

Concentrate the solvent.

-

Basify with sat.

to liberate the free amine. -

Extract with DCM and purify via silica gel chromatography.

-

Critical Parameter: The counter-ion matters. Bromide or Iodide salts often give higher ee than chlorides due to their influence on the catalyst coordination sphere.

Protocol B: Asymmetric -Lithiation (O'Brien/Coldham)

Basis: Beak-Lee Chemistry (Modified for Piperidines)

Application: Introduction of electrophiles (alkyl halides, carbonyls) to the

Unlike pyrrolidine,

Mechanism: Dynamic Resolution

For piperidines, the lithiated intermediate is configurationally unstable at -78°C.[1] We exploit this by using a chiral ligand that selectively stabilizes one lithio-enantiomer.[2]

Figure 2: DTR allows for high enantioselectivity despite the configurational instability of lithiated piperidines.

Experimental Protocol (O'Brien Method)

Target: (S)-N-Boc-2-methylpiperidine

-

Reagent Setup:

-

Flame-dry a Schlenk flask under Argon.

-

Add (+)-Sparteine Surrogate (1.2 equiv) (specifically the O'Brien diamine: 1,2-bis(N-pyrrolidinyl)cyclohexane).

-

Dissolve in anhydrous Et2O (THF promotes racemization in this specific protocol).

-

-

Lithiation:

-

Cool to -78°C .

-

Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise. Stir for 15 min.

-

Add

-Boc piperidine (1.0 equiv) dropwise. -

Crucial Step: Stir at -78°C for 4-6 hours. Unlike pyrrolidine (which takes 1h), piperidine requires longer deprotonation times or slightly warmer temperatures (-50°C) if using the Coldham modification.

-

-

Trapping:

-

Add the electrophile (e.g., dimethyl sulfate) rapidly at -78°C.

-

Stir for 30 min, then allow to warm to room temperature slowly.

-

-

Workup:

-

Quench with dilute HCl/MeOH.

-

Extract with ether.[3]

-

Troubleshooting: If yield is low (<30%), switch to the Coldham Protocol : Perform lithiation at -50°C for 30 mins to ensure full deprotonation, then cool back to -78°C for trapping.

Protocol C: Biocatalytic Cascade (Imine Reductase)

Basis: Turner / Merck & Co. Application: Green synthesis of chiral piperidines from open-chain precursors.

This method constructs the piperidine ring and establishes chirality in a single pot using an Imine Reductase (IRED) .

Experimental Protocol

Target: 2-Substituted Piperidine from Keto-acid

-

Enzyme Mix:

-

Prepare a phosphate buffer (100 mM, pH 7.5).

-

Add Carboxylic Acid Reductase (CAR) (to reduce acid to aldehyde).

-

Add Transaminase (TA) (to convert ketone to amine).

-

Add Imine Reductase (IRED) (for cyclization and reduction).

-

-

Cofactor Recycling:

-

Add

(1 mM) and a recycling system (e.g., Glucose Dehydrogenase + Glucose).

-

-

Reaction:

-

Add substrate (e.g., 5-oxohexanoic acid) (10-50 mM).

-

Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

-

-

Isolation:

-

Basify to pH 10.

-

Extract with EtOAc.

-

References

-

Zhou, Y.-G. et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Link

-

O'Brien, P. et al. (2010).[4] Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society.[4][5] Link

-

Coldham, I. et al. (2008).[6][7] Dynamic resolution of N-Boc-2-lithiopiperidine. Chemical Communications.[6][8] Link

-

Turner, N. J. et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines using Biocatalysts. ACS Catalysis. Link

-

Glorius, F. et al. (2019). Efficient Asymmetric Hydrogenation of Pyridines. Journal of the American Chemical Society.[4][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]

- 4. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dynamic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Catalytic Hydrogenation of Pyridine Derivatives: Mechanisms, Protocols, and Selectivity Control

Strategic Overview: The Piperidine Imperative

The piperidine ring is a pharmacophore of immense significance, present in approximately 60-80% of FDA-approved small molecule drugs containing nitrogen heterocycles (e.g., Tofacitinib, Donepezil). While direct synthesis from acyclic precursors exists, the catalytic hydrogenation of pyridine derivatives remains the most atom-economical and scalable route.

However, this transformation is deceptively complex. Pyridines are aromatic (resonance energy ~30 kcal/mol) and possess a basic nitrogen lone pair that strongly coordinates to metal surfaces, often poisoning the catalyst. Successful reduction requires a precise interplay of catalyst selection , solvent acidity , and hydrogen pressure .

This guide moves beyond generic recipes to provide a mechanistic understanding and validated protocols for difficult substrates, including those requiring chemo- and stereoselectivity.

Mechanistic Insight: Overcoming Catalyst Poisoning

The primary failure mode in pyridine hydrogenation is the formation of a stable

The Solution: Acid-Mediated Activation

Protonating the pyridine nitrogen (forming the pyridinium ion) eliminates the lone pair's ability to bind strongly to the metal. The pyridinium ring then adsorbs flat (

Visualization: Surface Chemistry & Activation Pathway

Figure 1: Mechanistic pathway highlighting the necessity of acid activation to prevent catalyst poisoning via sigma-bonding.

Critical Parameter Decision Matrix

Selecting the right catalytic system is not random; it is dictated by the functional groups present on your substrate.

Table 1: Catalyst Selection Guide for Pyridine Reduction

| Catalyst System | Primary Utility | Advantages | Disadvantages |

| PtO₂ (Adams') / AcOH | Standard | High activity; excellent for simple or alkyl-pyridines. | Can reduce phenyl rings; moderate cost. |

| Pd/C / MeOH / HCl | Cost-Effective | Cheaper; good for simple substrates. | High risk of dehalogenation (Cl, Br, I stripped); ring opening possible. |

| Rh/C / TFE or AcOH | Chemoselective | Preserves Halogens ; avoids reducing phenyl substituents; mild conditions. | High cost; lower activity on sterically hindered rings. |

| Ru/C / Water | High Pressure | Robust; water-tolerant. | Requires very high pressure (>50 bar) and temperature. |

Validated Experimental Protocols

Protocol A: The "Workhorse" Method (PtO₂ in Acetic Acid)

Best for: Alkyl-pyridines, Nicotinic acid derivatives, general screening.

Safety: Hydrogen gas is highly flammable. PtO₂ is pyrophoric after hydrogenation (when reduced to Pt black). Handle under inert atmosphere.

-

Preparation:

-

Weigh 1.0 mmol of pyridine substrate into a hydrogenation vial or Parr shaker bottle.

-

Add 5-10 mL of Glacial Acetic Acid (AcOH).[1] Note: AcOH acts as both solvent and activator.

-

Add 5 mol% PtO₂ (Adams' Catalyst) .

-

-

Reaction:

-

Seal the reactor and purge with

(3x) followed by -

Pressurize to 3-5 bar (45-75 psi) . Note: For sterically hindered substrates, increase to 50 bar.

-

Stir at Room Temperature (25°C) for 4-16 hours.

-

-

Workup:

Protocol B: Chemoselective Reduction (Rh/C for Halopyridines)

Best for: Chloropyridines, Bromopyridines where dehalogenation must be avoided.

Rationale: Palladium and Platinum readily perform oxidative addition into C-X bonds, stripping the halogen. Rhodium is less prone to this, especially at lower temperatures.

-

Preparation:

-

Substrate: 1.0 mmol Halogenated Pyridine (e.g., 3-chloropyridine).

-

Solvent: 10 mL Methanol or Trifluoroethanol (TFE) . TFE enhances rate via H-bonding.

-

Catalyst: 5 wt% Rh/C (50 mg).

-

Additive: 1.0 equiv HCl (optional, but improves rate; avoid if substrate is acid-sensitive).

-

-

Reaction:

-

Pressurize to 5-10 bar

. -

Maintain temperature at 20-25°C . Do not heat, as elevated T promotes dehalogenation.

-

Monitor via LC-MS every 2 hours to catch the endpoint before over-reduction occurs.

-

-

Workup:

-

Filter over Celite.[2]

-

If HCl was used, the product is a hydrochloride salt. Isolate directly or neutralize as needed.

-

Protocol C: Stereoselective Synthesis (cis-2,6-Disubstituted Piperidines)

Best for: Synthesis of "Lupetidine" derivatives and alkaloids.

Mechanism: The substrate adsorbs flat. Hydrogen adds from the metal surface (bottom face). Consequently, both substituents end up on the same side (cis), away from the surface.

-

Preparation:

-

Reaction Parameters:

-

Pressure: High pressure (50-80 bar ) strongly favors the cis isomer (>95:5 dr). Low pressure allows time for intermediate desorption/equilibration, leading to thermodynamic trans mixtures.

-

Temperature: 25-40°C.[5]

-

-

Result:

-

Expect >90% cis-selectivity .

-

Note: If trans is desired, use Na/EtOH (dissolving metal reduction) instead of catalytic hydrogenation.

-

Workflow Optimization & Troubleshooting

Use this logic flow to determine the correct experimental setup for your specific molecule.

Figure 2: Decision tree for catalyst selection and troubleshooting common issues.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst Poisoning | Ensure acidic conditions (add HCl or use AcOH). Switch to fresh catalyst. |

| Dehalogenation | Oxidative Addition to C-X | Switch from Pd/Pt to Rh/C . Lower temperature. |

| Ring Opening | C-N bond cleavage | Avoid Pd/C at high temperatures. Use Rh or Pt at <40°C. |

| Low cis-selectivity | Isomerization | Increase |

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from 1

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from 2

-

ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines. H-Cube Application Note. Retrieved from 6

-

Tang, M., et al. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from 5

-

Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from 7[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. thalesnano.com [thalesnano.com]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Functionalization of the Piperidine Ring in 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

[1][2]

Executive Summary & Strategic Value

The piperidine scaffold remains a cornerstone in medicinal chemistry, appearing in over 12,000 biologically active compounds. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS 886-46-4) represents a high-value "privileged structure" due to its orthogonal functional handles: a secondary amine (masked by benzyl), a primary alcohol (C3-hydroxymethyl), and a secondary alcohol (C4-hydroxyl).[1]

This Application Note provides a technical roadmap for researchers to exploit this scaffold. Unlike simple piperidines, the cis/trans-3,4-disubstitution pattern allows for stereochemically defined bicyclic ring closures and selective peripheral functionalization.[1] This guide details protocols for selective oxidation, cyclization to furo[3,2-c]pyridines, and orthogonal protection strategies.[1]

Chemical Architecture & Reactivity Analysis[2]

Before initiating synthesis, one must understand the electronic and steric environment of the molecule.

| Feature | Reactivity Profile | Strategic Utility |

| N-Benzyl Group | Electron-rich, acid-stable, hydrogenolysis-labile.[1] | Serves as a "handle" for purification and prevents amine oxidation.[1] Can be removed to introduce diversity elements (R-groups). |

| C3-Hydroxymethyl | Primary alcohol ( | Prime target for selective oxidation to aldehyde (reductive amination precursors) or leaving group conversion (tosylation).[1] |

| C4-Hydroxyl | Secondary alcohol ( | Nucleophilic handle for etherification or inversion (Mitsunobu).[1] |

| C3-C4 Proximity | 1,2-relationship (gamma to nitrogen).[1] | Enables cyclodehydration to form bicyclic systems (e.g., hexahydro-2H-furo[3,2-c]pyridine).[1] |

Pathway Visualization

The following diagram illustrates the three core divergent pathways available for this scaffold.

Figure 1: Divergent synthesis pathways from the parent scaffold.[1]

Protocol A: Selective Oxidation of the Primary Alcohol

Objective: Selectively oxidize the C3-primary alcohol to an aldehyde without affecting the C4-secondary alcohol or the tertiary amine.[1]

Rationale: The resulting aldehyde is a versatile handle for reductive amination, allowing the rapid generation of focused libraries. Traditional oxidants (Jones, PCC) are too aggressive.[1] We utilize a TEMPO/BAIB system for chemoselectivity.[1]

Materials

-

Substrate: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (1.0 eq)[1]

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[1]

-

Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 eq)[1]

-

Solvent: Dichloromethane (DCM) / Water (9:1 v/v)[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 g (4.5 mmol) of the substrate in 20 mL of DCM. Add 2 mL of water.

-

Catalyst Addition: Add TEMPO (70 mg, 0.45 mmol) to the biphasic mixture. Stir vigorously at 0°C.

-

Oxidation: Add BAIB (1.6 g, 4.95 mmol) portion-wise over 10 minutes.

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9). The aldehyde spot will be less polar than the starting diol.

-

Quench: After 2 hours, quench with 10 mL saturated aqueous Na2S2O3.

-

Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

-

Stability Note: The amino-aldehyde is unstable (prone to self-polymerization).[1] Use immediately in the next step (e.g., reductive amination).[1]

Protocol B: Cyclization to Hexahydro-2H-furo[3,2-c]pyridine

Objective: Intramolecular etherification to lock the conformation and create a bicyclic core.[1]

Rationale: Fused bicyclic systems reduce conformational entropy, potentially increasing binding affinity to protein targets (e.g., GPCRs).[1] The C3-hydroxymethyl group acts as the electrophile after activation.[1]

Mechanism Visualization

Figure 2: Cyclodehydration strategy via tosylate intermediate.[1]

Step-by-Step Methodology

-

Selective Activation:

-

Dissolve substrate (1.0 eq) in dry Pyridine (0.5 M).[1]

-

Cool to -10°C.

-

Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq) dissolved in minimal DCM dropwise.[1]

-

Expert Tip: The primary alcohol reacts significantly faster than the secondary at -10°C. Do not let the temperature rise above 0°C during addition.

-

Stir for 4 hours. Quench with water, extract with EtOAc.[1]

-

-

Cyclization:

-

Purification:

-

The bicyclic product is less polar.[1] Purify via flash chromatography (Hexane/EtOAc gradient).

-

Protocol C: N-Debenzylation and Diversification

Objective: Removal of the benzyl protecting group to expose the secondary amine for SAR (Structure-Activity Relationship) studies.[1]

Rationale: The benzyl group is often too lipophilic for final drug candidates. Replacing it with heteroaryl or polar groups improves metabolic stability and solubility.[1]

Materials

-

Substrate: Functionalized 1-Benzyl derivative (from Protocol A or B).

-

Catalyst: Pd(OH)2/C (Pearlman's Catalyst) (20 wt% loading).[1]

-

Solvent: Methanol or Ethanol (with 1% Acetic Acid).[1]

-

Hydrogen Source: H2 balloon (1 atm) or Ammonium Formate (transfer hydrogenation).[1]

Step-by-Step Methodology

-

Setup: Dissolve the substrate in Methanol. Add Acetic Acid (1.0 eq) to protonate the amine (prevents catalyst poisoning).[1]

-

Catalyst: Add Pd(OH)2/C (10% by weight of substrate).[1]

-

Reaction: Purge with Argon, then introduce H2 via balloon. Stir vigorously at RT for 12-24 hours.

-

Filtration: Filter through a Celite pad to remove Palladium.[1]

-

Isolation: Concentrate the filtrate. The product will be the acetate salt of the piperidine.

-

Diversification (Example): The crude salt can be directly used in an amide coupling reaction (EDC/HOBt) or SNAr reaction with chloropyrimidines.[1]

Analytical Data Reference Table

When characterizing intermediates, use the following expected shifts (1H NMR, CDCl3) as a baseline validation.

| Position | Proton Environment | Expected Shift (δ ppm) | Multiplicity |

| N-CH2-Ph | Benzylic Protons | 3.45 - 3.60 | Singlet (or ABq) |

| C3-CH2-OH | Primary Alcohol | 3.60 - 3.80 | Multiplet |

| C4-H | Methine (gem-OH) | 3.85 - 4.00 | Multiplet |

| Aromatic | Phenyl Ring | 7.20 - 7.40 | Multiplet |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024).[1][2] Modular access to furo[3,2-c]chromen-4-ones via Yb(OTf)3-catalyzed [3 + 2] annulation. RSC Advances. Retrieved from [Link]

-

Gordon College. (n.d.).[1] Selective Oxidation of Benzyl Alcohol to Benzaldehyde using Green Catalysis. Retrieved from [Link]

Scale-up synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Application Note and Protocol

Topic: Scale-up Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine motif is a cornerstone in drug design, appearing in numerous FDA-approved therapeutics.[1][2] This document provides a comprehensive, scalable, and robust protocol for the synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol via the reduction of a commercially available precursor. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and critical parameters for successful scale-up, ensuring both efficiency and batch-to-batch consistency.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, prized for its conformational properties and its ability to engage with biological targets.[3] The title compound, with its defined stereochemical centers and dual hydroxyl functionalities, offers multiple points for diversification, making it an attractive intermediate for constructing libraries of novel compounds. This protocol details a reliable pathway for its synthesis starting from Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, focusing on a one-pot reduction strategy that is both efficient and amenable to large-scale production.

Synthetic Strategy and Rationale

The core of this synthesis is the simultaneous reduction of a ketone and an ester functional group to their corresponding secondary and primary alcohols.

Reaction Scheme: Starting Material: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Reducing Agent: Sodium Borohydride (NaBH₄) Product: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

While potent reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, Sodium Borohydride (NaBH₄) is selected for this scale-up protocol due to its superior safety profile, lower cost, and simpler handling requirements.[4][5] Although NaBH₄ is a milder agent, its reactivity can be enhanced by the choice of solvent (e.g., ethanol) and by controlling the reaction temperature, allowing for the effective reduction of both carbonyls in a single operation.[5] The benzyl group serves as a stable protecting group for the piperidine nitrogen throughout the synthesis and can be readily removed in a subsequent step, such as catalytic hydrogenation, if required.[6]

Process Workflow Diagram

The following diagram outlines the complete workflow from starting material to the final, purified product.

Caption: Overall workflow for the synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier Example |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate HCl[7] | ≥95% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | ≥97% | Carl ROTH |

| Ethanol (EtOH) | Anhydrous, 200 proof | Pharmco-Aaper |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| n-Hexanes | ACS Grade | EMD Millipore |

| Acetone | ACS Grade | Macron Fine Chemicals |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | J.T. Baker |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Acros Organics |

| Deionized Water | Type II | In-house |

| Equipment |

| Jacketed Glass Reactor (Appropriate Scale) with Overhead Stirrer |

| Temperature Probe and Chiller/Heater Circulator |

| Nitrogen Inlet/Outlet |

| Addition Funnel or Powder Dispenser |

| Rotary Evaporator |

| Separatory Funnel |

| Filtration Apparatus (Büchner Funnel) |

| Vacuum Oven |

| Standard Laboratory Glassware |

| Analytical Instruments (TLC, HPLC, NMR, MS) |

Mandatory Safety Precautions

CAUSALITY: Sodium Borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water, acids, or even alcohols over time.[8] The reaction is exothermic and can lead to spontaneous ignition if not properly controlled.[9] An inert atmosphere and strict temperature control are non-negotiable for a safe reaction.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[10]

-

Inert Atmosphere: Conduct the reaction under a dry nitrogen or argon atmosphere to prevent contact with atmospheric moisture.

-

Ventilation: Perform all operations in a well-ventilated chemical fume hood.[9]

-

Reagent Handling: Handle Sodium Borohydride powder carefully to minimize dust generation.[11] Add it in portions to control the reaction rate and heat generation.

-

Quenching: The quenching process is highly exothermic. Perform it slowly at low temperatures (0-5 °C) to safely neutralize excess hydride and decompose reactive intermediates.

-

Spill Response: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.

Detailed Experimental Protocol

This protocol is based on a 100 g scale of the starting material, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

Part A: Reduction Reaction

-

Reactor Setup: Assemble a dry, 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel. Purge the reactor with dry nitrogen for 30 minutes.

-

Dissolution: Charge the reactor with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (100 g, 0.32 mol) and anhydrous ethanol (2.0 L). Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.

-

Cooling: Cool the reactor contents to 0-5 °C using a chiller/circulator.

-

NaBH₄ Addition: This is the most critical step for safety and reaction control. Add Sodium Borohydride (48.5 g, 1.28 mol, 4.0 equivalents) to the stirred solution in 8-10 small portions over a period of 60-90 minutes.

-

Rationale: Portion-wise addition is crucial to manage the exothermic release of hydrogen gas and prevent a runaway reaction. Maintain the internal temperature below 10 °C throughout the addition.

-

-

Reaction: After the final addition, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is no longer detectable.

-

TLC System: 10% Methanol in Dichloromethane.

-

Visualization: UV light and potassium permanganate stain.

-

Part B: Work-up and Isolation

-

Cooling: Once the reaction is complete, cool the reactor back down to 0-5 °C.

-

Quenching: Slowly and carefully add acetone (150 mL) dropwise via the addition funnel to quench any unreacted NaBH₄. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 15 °C. After gas evolution subsides, slowly add deionized water (200 mL).

-